molecular formula C16H19N3O3 B14965114 1-ethyl-4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

1-ethyl-4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B14965114
M. Wt: 301.34 g/mol
InChI Key: GBHMGINDFXFSIN-LICLKQGHSA-N
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Description

1-Ethyl-4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a quinoline-derived carbohydrazide compound characterized by a 1-ethyl group, a 4-hydroxy substituent, and a hydrazide side chain modified with an (E)-1-methylpropylidene moiety. This structure positions it within a broader class of bioactive quinoline derivatives, which are often explored for antimicrobial, antitumor, and anticonvulsant properties due to their ability to interact with biological targets such as enzymes or DNA . The (E)-configured propylidene group introduces steric and electronic effects that may influence solubility, binding affinity, and metabolic stability compared to analogs with alternative substituents .

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

N-[(E)-butan-2-ylideneamino]-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C16H19N3O3/c1-4-10(3)17-18-15(21)13-14(20)11-8-6-7-9-12(11)19(5-2)16(13)22/h6-9,20H,4-5H2,1-3H3,(H,18,21)/b17-10+

InChI Key

GBHMGINDFXFSIN-LICLKQGHSA-N

Isomeric SMILES

CC/C(=N/NC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O)/C

Canonical SMILES

CCC(=NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps. One common method includes the condensation of 1-ethyl-2-hydroxy-4-oxo-1,2-dihydroquinoline-3-carbohydrazide with an appropriate aldehyde under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce quinoline-2,4-diol derivatives .

Scientific Research Applications

1-ethyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Quinolinecarbohydrazides exhibit structural diversity primarily in their hydrazide side chains. Key analogs include:

Compound Name Substituent on Hydrazide Moiety Molecular Formula Molecular Weight Key Structural Features
Target Compound (E)-1-methylpropylidene C₁₈H₂₀N₃O₃ 335.37* Rigid, unsaturated side chain; E-configuration
1-ethyl-4-hydroxy-N'-({2-nitrophenyl}carbonyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide 2-nitrophenyl carbonyl C₁₉H₁₆N₄O₆ 396.35 Electron-withdrawing nitro group; planar aromatic ring
1-ethyl-4-hydroxy-N'-octanoyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Octanoyl (C₈H₁₅O) C₂₀H₂₇N₃O₄ 373.45 Long aliphatic chain; hydrophobic tail
N′-[(2E)-2-Butanylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide (E)-2-butenylidene C₁₇H₁₈N₃O₃ 319.34* Methyl substitution at position 1; shorter unsaturated chain

*Calculated based on molecular formulas.

The target compound’s (E)-1-methylpropylidene group distinguishes it from analogs with electron-withdrawing (e.g., nitro) or hydrophobic (e.g., octanoyl) substituents. These structural variations significantly impact physicochemical properties and bioactivity .

Physicochemical Properties and Computational Similarity Analysis

Predicted Properties

  • Target Compound: Predicted solubility is moderate due to the balance between the hydrophilic quinoline-hydroxy group and the hydrophobic propylidene chain. pKa (~4.5–5.0) suggests partial ionization at physiological pH, similar to nitro-substituted analogs .
  • Nitro-substituted Analog (CAS 331963-61-2) : Higher density (1.48 g/cm³) and boiling point (673.7°C) due to the nitro group’s polarizability .

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows moderate similarity (0.6–0.7) to its nitro- and octanoyl-substituted analogs, primarily due to shared quinoline and hydrazide backbones. However, similarity drops below 0.5 when compared to benzofuran- or indole-containing derivatives (e.g., ), highlighting the critical role of side-chain functional groups .

Bioactivity Comparison

  • Antimicrobial Activity: Nitro-substituted derivatives (e.g., CAS 331963-61-2) exhibit enhanced activity against Gram-positive bacteria due to nitro group interactions with bacterial enzymes . In contrast, octanoyl-substituted analogs may prioritize membrane disruption via hydrophobic interactions .
  • Anticonvulsant Potential: Compounds with rigid unsaturated side chains (e.g., (E)-configured groups) show improved blood-brain barrier penetration, as seen in related 2-oxo-1,2-dihydroquinoline derivatives .

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